1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Overview
Description
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone can be compared with similar compounds such as:
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which affects its reactivity and biological activity.
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-butanone: The butanone analog has a longer carbon chain, which can influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-5-9(8(2)15)3-4-10(7)16-6-11(12,13)14/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFOLQQDGOQEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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